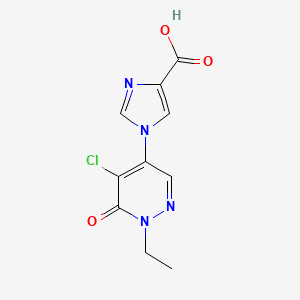
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält einen Pyridazinonring, der mit einem Imidazolring verschmolzen ist, was sie zum Gegenstand von Studien über ihre chemische Reaktivität und biologischen Aktivitäten macht.
Herstellungsmethoden
Die Synthese von 1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyridazinonrings: Ausgehend von einem geeigneten Vorläufer wird der Pyridazinonring durch Cyclisierungsreaktionen synthetisiert.
Einführung des Imidazolrings: Der Imidazolring wird dann durch Kondensationsreaktionen mit geeigneten Reagenzien eingeführt.
Chlorierung und Ethilierung: Chlorierungs- und Ethilierungsschritte werden durchgeführt, um die Chlor- und Ethylgruppen an bestimmten Positionen am Pyridazinonring einzuführen.
Carboxylierung: Schließlich wird die Carbonsäuregruppe durch Carboxylierungsreaktionen eingeführt.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um Ausbeute und Reinheit zu verbessern, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen verwendet werden, um Konsistenz und Skalierbarkeit zu gewährleisten.
Chemische Reaktionsanalyse
1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Natriumborhydrid können die Verbindung in reduzierte Formen umwandeln.
Kondensation: Die Verbindung kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um neue heterozyklische Verbindungen zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Sie wird als Baustein für die Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Forschung läuft, um ihr Potenzial als pharmazeutisches Zwischenprodukt und ihre therapeutischen Wirkungen zu erforschen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: Starting with a suitable precursor, the pyridazinone ring is synthesized through cyclization reactions.
Introduction of the Imidazole Ring: The imidazole ring is then introduced via condensation reactions with appropriate reagents.
Chlorination and Ethylation: Chlorination and ethylation steps are carried out to introduce the chloro and ethyl groups at specific positions on the pyridazinone ring.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure kann mit ähnlichen Verbindungen wie folgt verglichen werden:
- 1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-carbonsäure
- 1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidin-3-carbonsäure
- 1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazol-3-carbonsäure
Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich jedoch in den Substituenten, die am Pyridazinonring gebunden sind. Die Einzigartigkeit von 1-(5-Chlor-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazol-4-carbonsäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C10H9ClN4O3 |
|---|---|
Molekulargewicht |
268.65 g/mol |
IUPAC-Name |
1-(5-chloro-1-ethyl-6-oxopyridazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN4O3/c1-2-15-9(16)8(11)7(3-13-15)14-4-6(10(17)18)12-5-14/h3-5H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
ORMILJZQZUBAIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C=N1)N2C=C(N=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


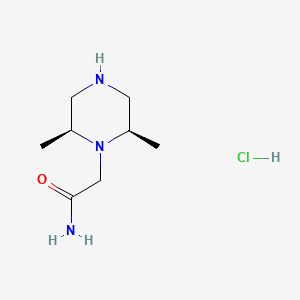
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)

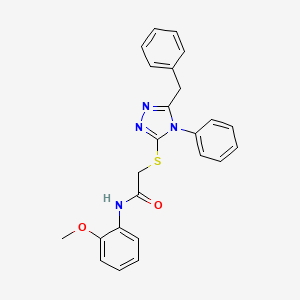
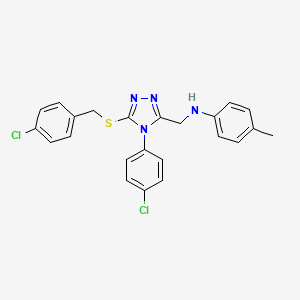

![5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11779561.png)
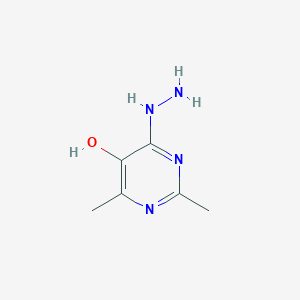

![2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11779577.png)



![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
